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Compound Name:
8-Bromo-[1,2,4]triazolo[1,5-

a]pyridine

Cat. No.: B1280659 Get Quote

For researchers, scientists, and drug development professionals, understanding the cross-

reactivity of novel chemical entities is paramount for advancing safe and effective therapeutics.

This guide provides a comparative analysis of the selectivity of 8-Bromo-triazolo[1,5-a]pyridine

derivatives and related compounds, offering insights into their potential off-target effects and

therapeutic windows. Due to the limited availability of comprehensive cross-reactivity studies

specifically for 8-Bromo-triazolo[1,5-a]pyridine derivatives, this guide synthesizes available data

on the broader class of triazolo[1,5-a]pyridine and analogous fused heterocyclic systems to

provide a valuable resource for researchers in the field.

The 8-Bromo-[1][2]triazolo[1,5-a]pyridine scaffold is a key heterocyclic compound utilized in

medicinal chemistry for the synthesis of pharmaceuticals.[3] Its bromine substituent enhances

reactivity, making it a versatile starting point for developing bioactive molecules, including

potential anti-cancer and anti-inflammatory agents.[3] While specific cross-reactivity studies on

8-bromo derivatives are not extensively published, the selectivity profiles of structurally related

compounds targeting various protein families, particularly kinases, offer crucial insights.

Comparative Selectivity Profiles
The following tables summarize the inhibitory activities of various triazolo[1,5-a]pyridine and

related derivatives against their primary targets and a panel of off-targets. This data is crucial

for assessing the selectivity and potential for polypharmacology.

Table 1: Selectivity Profile of a Triazolo[4,5-b]pyridine PIM-1 Kinase Inhibitor
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Target Kinase % Inhibition at 5 µM

PIM-1
(Potent Inhibition, specific IC50 not provided in

abstract)

PIM-2 Significant Inhibition

PIM-3 Significant Inhibition

Other Kinases (Panel of 20) Minimal Inhibition

Data synthesized from a study on triazolo[4,5-b]pyridines as PIM-1 inhibitors. A compound from

this series, compound 8, demonstrated better selectivity compared to a related scaffold.[4]

Table 2: Selectivity of a Pyrazolopyridine CDK8/19 Inhibitor (Compound 15)

Target Kinase IC50 (nM) or % Inhibition @ 1 µM

CDK8 1

CDK19 (Potent, specific IC50 not provided)

STK16 107

FLT3 (D835V) Significant Inhibition

Other Kinases (Panel of 468) Minimal to no inhibition

This compound, JH-XVI-178 (compound 15), exhibited exceptional kinome selectivity.[5]

Table 3: Broad Kinase Selectivity of a[1][2]triazolo[4,3-a]pyrazine c-Met Inhibitor (Compound

4d)

Target Kinase Activity

c-Met High Activity

Other Kinases (Panel of 59) No effect

Compound 4d was found to be highly selective for c-Met.[6]
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Table 4: Inhibitory Activity of a[1][2]triazolo[1,5-a]pyrimidine BRD4 Inhibitor (WS-722)

Target Bromodomain IC50 (µM)

BRD4 (BD1/BD2) < 5

BRD2 (BD1/BD2) < 5

BRD3 (BD1/BD2) < 5

WS-722 demonstrated broad activity against the BET family of bromodomains.[7]

Key Signaling Pathways
Understanding the signaling pathways in which the primary targets of these compounds are

involved is crucial for predicting their biological effects.

PIM-1 Signaling Pathway
PIM-1 is a serine/threonine kinase that plays a role in cell cycle progression and apoptosis.[8] It

is often upregulated in cancers and is a target for anti-cancer drug development.[9] The PIM-1

signaling pathway is activated by various cytokines through the JAK/STAT pathway.[9][10] PIM-

1 can then phosphorylate a number of downstream targets, including Bad, which leads to

inhibition of apoptosis.[10]
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Caption: PIM-1 Signaling Pathway

c-MET Signaling Pathway
The c-MET proto-oncogene encodes a receptor tyrosine kinase that is the receptor for

hepatocyte growth factor (HGF).[11][12] Aberrant c-MET signaling is implicated in various

cancers, promoting tumor growth, invasion, and metastasis.[1][2] Upon HGF binding, c-MET

activates several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and

STAT pathways.[1][11]
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Caption: c-MET Signaling Pathway

Experimental Protocols
Accurate assessment of cross-reactivity relies on robust and standardized experimental

protocols. Below are generalized methodologies for key experiments cited in the evaluation of

triazolo[1,5-a]pyridine derivatives.

In Vitro Kinase Profiling Assay
This protocol outlines a common method for determining the selectivity of a kinase inhibitor

against a large panel of protein kinases.

Objective: To determine the inhibitory concentration (IC50) or percentage of inhibition of a test

compound against a broad panel of kinases.

Materials:

Test compound (e.g., 8-Bromo-triazolo[1,5-a]pyridine derivative)

A panel of purified recombinant kinases
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Specific peptide or protein substrates for each kinase

ATP (Adenosine triphosphate)

Kinase reaction buffer (typically containing MgCl2, DTT, and a buffering agent like HEPES)

Detection reagents (e.g., radiometric [γ-33P]ATP, fluorescent antibodies, or luminescence-

based ATP detection kits)

Microplates (96- or 384-well)

Procedure:

Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent

(e.g., DMSO).

Reaction Setup: In a microplate, add the kinase, its specific substrate, and the kinase

reaction buffer.

Inhibitor Addition: Add the diluted test compound to the wells. Include a positive control (a

known inhibitor) and a negative control (vehicle only).

Reaction Initiation: Start the kinase reaction by adding ATP.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

Detection: Stop the reaction and measure the kinase activity using a suitable detection

method.

Data Analysis: Calculate the percentage of inhibition for each concentration of the test

compound and determine the IC50 value.

Start Prepare Compound Dilutions

Add Compound to Plate

Set up Kinase Reaction
(Kinase, Substrate, Buffer)

Initiate with ATP Incubate Detect Kinase Activity Analyze Data (IC50) End
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Caption: Kinase Profiling Workflow

Conclusion
The triazolo[1,5-a]pyridine scaffold and its analogs represent a promising class of compounds

with potent inhibitory activity against various therapeutic targets. While comprehensive cross-

reactivity data for 8-bromo-substituted derivatives remains to be fully elucidated, the available

selectivity profiles of related compounds highlight the potential for developing highly selective

inhibitors. The data and protocols presented in this guide serve as a valuable resource for

researchers to inform their drug discovery and development efforts, emphasizing the critical

need for thorough selectivity profiling to ensure the safety and efficacy of next-generation

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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